
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole is an organophosphorus compound characterized by the presence of a phosphole ring substituted with ethylsulfanyl and dimethyl groups
Preparation Methods
The synthesis of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole typically involves the reaction of appropriate phosphole precursors with ethylsulfanyl reagents under controlled conditions. One common method includes the use of tertiary phosphines and sulfur-containing reagents to introduce the ethylsulfanyl group . Industrial production methods may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include phosphole oxides, reduced phosphole derivatives, and substituted phosphole compounds .
Scientific Research Applications
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and stability of these complexes. Additionally, its sulfur-containing group can participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(Ethylsulfanyl)-3,4-dimethyl-2,5-dihydro-1H-phosphole can be compared with other similar compounds, such as:
Phospholes: These compounds share the phosphole ring structure but differ in their substituents, leading to variations in reactivity and applications.
Phospholanes: Saturated analogs of phospholes, which exhibit different reactivity due to the absence of double bonds in the ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
75416-99-8 |
|---|---|
Molecular Formula |
C8H15PS |
Molecular Weight |
174.25 g/mol |
IUPAC Name |
1-ethylsulfanyl-3,4-dimethyl-2,5-dihydrophosphole |
InChI |
InChI=1S/C8H15PS/c1-4-10-9-5-7(2)8(3)6-9/h4-6H2,1-3H3 |
InChI Key |
CJAWNLCDPLGVCP-UHFFFAOYSA-N |
Canonical SMILES |
CCSP1CC(=C(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


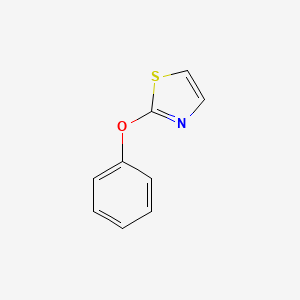
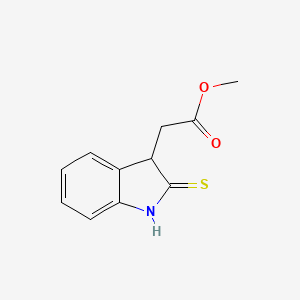
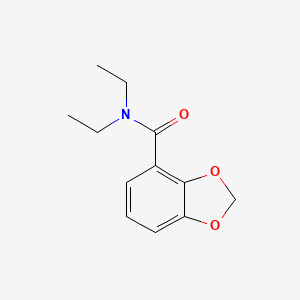
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)

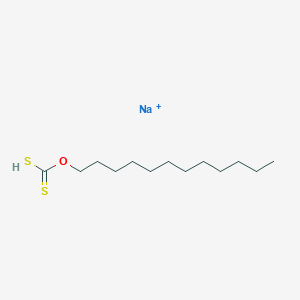
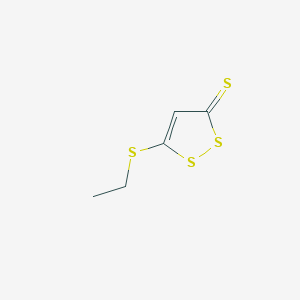
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)


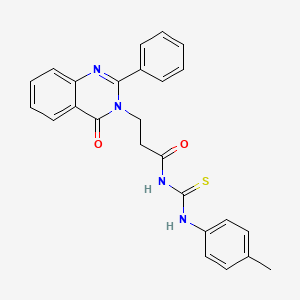
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)

